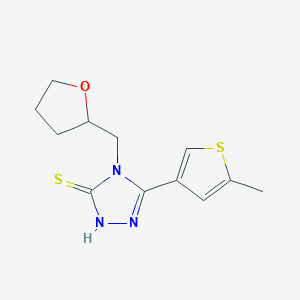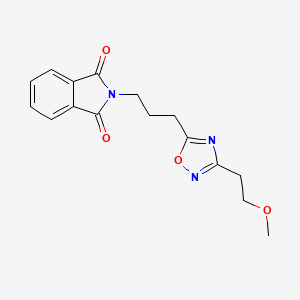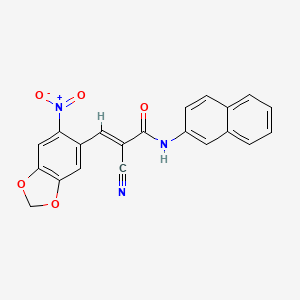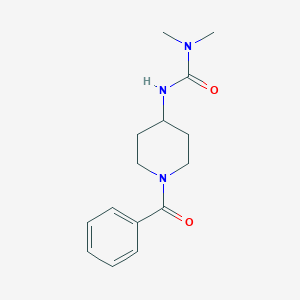![molecular formula C21H27F3N4O2 B2796584 4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1197576-30-9](/img/structure/B2796584.png)
4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has an amide group (-CONH2), a cyanocycloheptyl group (a seven-membered ring with a -CN group), and a trifluoroethyl group (-CF3). The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, while the cyanocycloheptyl group could undergo reactions involving the cyano group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthetic Chemistry and Derivative Compounds
Synthesis of Fluorine-Containing Compounds
The compound is structurally related to research efforts aimed at synthesizing fluorine-containing pyrimidines from cyclohexylamine derivatives, demonstrating the interest in fluorine chemistry for its unique properties in drug design and material science (Il'chenko et al., 1981).
Antiproliferative Activity
A study on benzamides coupled with amines and amino acids for sigma-1 receptor affinity shows the exploration of benzamide derivatives (similar to the compound ) for their potential in cancer therapy, indicating a methodological approach to designing compounds with specific biological activities (Youssef et al., 2020).
Dipeptidyl Ureas Synthesis
Research into the synthesis of cyclic dipeptidyl ureas from benzamides indicates ongoing efforts to create new classes of compounds for therapeutic and biochemical applications, highlighting the chemical versatility of benzamide derivatives (Sañudo et al., 2006).
Impurity Analysis in Pharmaceuticals
The identification and synthesis of impurities related to benzamide derivatives in drug formulations emphasize the importance of chemical synthesis in ensuring the purity and safety of pharmaceuticals (Kancherla et al., 2018).
Molecular Structure and Properties
Crystal Structure Analysis
Studies on the crystal structures of related benzamides provide insights into the molecular conformation, intermolecular interactions, and potential functional applications of such compounds in material science and drug design (Kubicki et al., 2000).
Colorimetric Sensing of Anions
The synthesis of benzamide derivatives for colorimetric sensing of fluoride anions demonstrates the application of these compounds in analytical chemistry and environmental monitoring, showcasing the innovative uses of chemical sensors based on benzamide frameworks (Younes et al., 2020).
properties
IUPAC Name |
4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c1-28(13-18(29)27-20(14-25)10-4-2-3-5-11-20)12-16-6-8-17(9-7-16)19(30)26-15-21(22,23)24/h6-9H,2-5,10-13,15H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWRKVYRWSKXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2796505.png)




![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine](/img/structure/B2796514.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)
![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)